molecular formula C10H12N4 B1396059 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine CAS No. 1314935-10-8

2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine

Cat. No.: B1396059
CAS No.: 1314935-10-8
M. Wt: 188.23 g/mol
InChI Key: JTTXRWHPIGJPGF-UHFFFAOYSA-N
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Description

2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine is a compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and imidazole moieties in its structure allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of 2-aminopyridine with a suitable imidazole derivative. One common method involves the use of 2-bromoethylamine hydrobromide as a starting material. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, as a histamine H1 receptor agonist, it binds to the H1 receptor, triggering a cascade of intracellular events that lead to the physiological effects associated with histamine, such as vasodilation and increased vascular permeability . The compound’s imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminomethyl)pyridine: Similar structure but lacks the imidazole ring.

    2-(pyridin-2-yl)ethanamine: Similar structure but lacks the imidazole ring.

    2-(pyridin-2-yl)imidazole: Contains both pyridine and imidazole rings but lacks the ethanamine linker.

Uniqueness

2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine is unique due to the presence of both pyridine and imidazole rings connected by an ethanamine linker. This unique structure allows it to exhibit a combination of properties from both moieties, making it versatile for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

2-(2-pyridin-2-ylimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-4-7-14-8-6-13-10(14)9-3-1-2-5-12-9/h1-3,5-6,8H,4,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTXRWHPIGJPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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